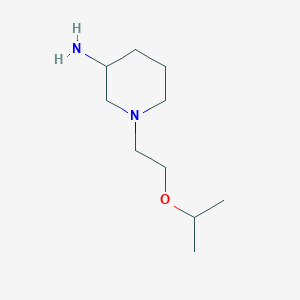

1-(2-Isopropoxyethyl)-piperidin-3-ylamine

Description

Nuclear Magnetic Resonance (NMR)

While direct spectral data for this compound are unavailable, inferred correlations from structurally analogous piperidine derivatives provide insights:

| Proton Environment | Expected δ (ppm) | Multiplicity | Source |

|---|---|---|---|

| Piperidine axial-equatorial | 1.4–1.6 | m | |

| Isopropoxyethyl -CH₂- | 1.1–1.3 | t | |

| Isopropyl -CH₃ groups | 0.9–1.1 | d | |

| Amine -NH₂ (free) | 1.5–2.0 | br s |

Key Observations :

Infrared (IR) Spectroscopy

Predicted IR features include:

Mass Spectrometry

The molecular ion peak is expected at m/z 186 for the [M]⁺ ion. Fragmentation patterns may include:

- Loss of isopropoxyethyl group : m/z 86 (piperidine + NH₂).

- Cleavage of ethoxy chain : m/z 130 (isopropoxy + NH₂).

Thermodynamic Stability and Computational Modeling

Conformational Stability

The piperidine ring’s chair conformation is stabilized by minimized steric interactions between axial substituents. The isopropoxyethyl group’s bulk may induce slight ring distortion, though experimental data on enthalpic/entropic contributions are absent.

Computational Insights

Density Functional Theory (DFT) studies on related piperidines suggest:

- Axial preferences : Axial substituents are less favorable due to 1,3-diaxial interactions.

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the amine via hydrogen bonding, altering conformational equilibria.

Comparative Analysis with Piperidine Analogues

Structural and Functional Analogues

Functional Implications :

Physicochemical Property Trends

| Property | This compound | 1-(2-Methoxyethyl)-piperidin-3-ylamine |

|---|---|---|

| LogP | ~2.5–3.0 (estimated) | ~1.8–2.2 (estimated) |

| Solubility | Moderate in DMSO, poor in water | Higher aqueous solubility |

| pKa (amine) | ~9.5–10.5 | ~9.0–10.0 |

Properties

IUPAC Name |

1-(2-propan-2-yloxyethyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-9(2)13-7-6-12-5-3-4-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXMDDWHZVOXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Isopropoxyethyl)-piperidin-3-ylamine, commonly referred to as IPEPA, is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

IPEPA is characterized by the following chemical structure:

- Chemical Formula : C10H22N2O

- CAS Number : 1250668-66-6

- Molecular Weight : 186.30 g/mol

The compound is synthesized through various methods, often utilizing standard organic chemistry techniques such as nucleophilic substitution and alkylation.

Enzyme Inhibition

IPEPA has shown significant inhibitory effects on key enzymes involved in neurotransmitter regulation:

- Acetylcholinesterase (AChE) : AChE is crucial for the breakdown of acetylcholine in the synaptic cleft. IPEPA acts as an inhibitor, potentially enhancing cholinergic transmission, which could be beneficial in treating conditions like Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic signaling. Inhibition of this enzyme by IPEPA may also contribute to its therapeutic effects.

Antioxidant Properties

Research indicates that IPEPA possesses antioxidant properties by inhibiting the production of reactive oxygen species (ROS). This action can mitigate oxidative stress, which is implicated in various neurodegenerative diseases.

The biological activity of IPEPA can be attributed to its structural similarity to acetylcholine, allowing it to interact with cholinergic receptors. The inhibition of AChE and BChE leads to increased levels of acetylcholine, enhancing synaptic transmission. Additionally, the compound's ability to scavenge ROS contributes to its neuroprotective effects.

Case Studies

Several studies have documented the effects of IPEPA in vitro and in vivo:

- Neuroprotective Effects : In a study involving neuronal cell cultures exposed to oxidative stress, IPEPA demonstrated a significant reduction in cell death and preservation of cell viability compared to untreated controls.

- Behavioral Studies : Animal models treated with IPEPA exhibited improved cognitive functions in maze tests, suggesting enhanced memory and learning capabilities attributed to increased cholinergic activity.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that IPEPA has favorable absorption and distribution characteristics, making it a promising candidate for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of IPEPA, it is beneficial to compare it with other piperidine derivatives known for their biological activities.

| Compound Name | AChE Inhibition | BChE Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound (IPEPA) | Yes | Yes | Yes |

| 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine | Moderate | No | Moderate |

| 3-(1-Methylpiperidin-4-yl)phenol | Yes | Yes | Yes |

Comparison with Similar Compounds

Key Observations:

- Substituent Impact :

- Isopropoxyethyl (target compound): Balances lipophilicity and solubility, suitable for blood-brain barrier penetration.

- Sulfonyl/Nitro Groups (e.g., ): Increase polarity and hydrogen-bonding capacity, favoring enzyme-binding interactions.

- Heterocyclic Moieties (e.g., pyrimidinyl in , thiazolyl in ): Enhance metabolic stability and target selectivity.

- Halogenated Groups (e.g., chlorobenzyl in ): Improve binding affinity to hydrophobic pockets in receptors.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Isopropoxyethyl)-piperidin-3-ylamine typically involves:

- Starting from piperidine derivatives or protected piperidin-3-ylamine intermediates.

- Introduction of the 2-isopropoxyethyl substituent onto the nitrogen atom of the piperidine ring.

- Deprotection and purification steps to yield the target amine.

The key challenge is the selective substitution on the nitrogen and the amine functionality at the 3-position while maintaining stereochemical integrity if optical isomers are relevant.

Preparation of 3-Aminopiperidine Intermediates

A foundational step in the synthesis is obtaining 3-aminopiperidine or its optical isomers, which serve as precursors for further N-substitution. According to a Chinese patent (CN103373953A), the preparation of 3-aminopiperidine involves:

- Reacting protected piperidine derivatives with amines under controlled conditions.

- Removal of protecting groups such as carbobenzoxy (Cbz) in acidic media (e.g., hydrochloric acid or trifluoroacetic acid) to yield free amines.

- Reaction conditions typically involve temperatures from 0 °C to 100 °C and reaction times from 1 to 12 hours.

- Solvents used include water, methylene dichloride, ethanol, methanol, acetonitrile, tetrahydrofuran (THF), dioxane, ethyl acetate, and toluene.

This method offers advantages such as low-cost starting materials, high yields, mild reaction conditions, minimal by-products, and high optical purity when optical isomers are targeted.

Alternative Synthetic Routes and Related Compounds

Other synthetic methodologies for piperidine derivatives relevant to this compound class include:

- Reduction of tetrahydropyridinylidene salts to obtain substituted piperidin-4-ones, which can be further functionalized to piperidin-3-ylamines.

- Use of protected intermediates such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) protected piperidines to control reactivity and stereochemistry during synthesis.

- Oxidation or hydroxylation steps to introduce or modify substituents prior to final amine formation.

Summary of Preparation Parameters

| Step | Conditions/Details | Outcome/Yield | Notes |

|---|---|---|---|

| Protection of piperidine amine | Use of Cbz or Boc protecting groups | High purity intermediates | Protects amine during substitution |

| Alkylation | Reaction with 2-isopropoxyethyl halide, base, solvent (e.g., acetonitrile, THF), 20–80 °C | Moderate to high yields expected | Controls N-substitution specificity |

| Deprotection | Acidic conditions (HCl, TFA), 0–100 °C, 1–12 h | Free 3-aminopiperidine derivatives | Mild conditions preserve stereochemistry |

| Purification | Recrystallization, solvent extraction | Pure product | Ensures removal of by-products |

Research Findings and Practical Considerations

- The use of mild acidic conditions for deprotection minimizes racemization and side reactions, preserving optical purity if chiral centers are involved.

- Reaction times and temperatures are optimized to balance conversion and by-product formation.

- Solvent choice impacts solubility and reaction rate; mixed solvent systems (e.g., THF/water) are common.

- Alkylation reactions require careful control to avoid over-alkylation or quaternization of the nitrogen.

- The overall synthesis benefits from high-yielding steps and commercially available starting materials, facilitating scale-up.

Q & A

Q. How do stereoisomers of this compound differ in biological activity?

- Case Study : (S)- and (R)-enantiomers of a methoxybenzenesulfonyl analog showed 10-fold differences in histamine H3 receptor affinity .

- Resolution Methods : Use chiral auxiliaries or enzymatic resolution to isolate enantiomers for individual testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.